5-(1-Oxodithiolan-3-yl)pentanoic acid

Overview

Description

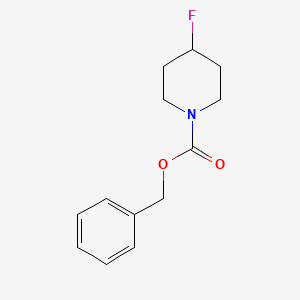

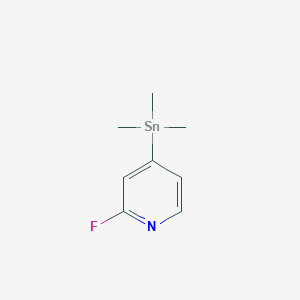

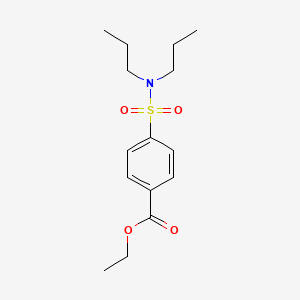

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as beta-Lipoic acid, is a compound with the molecular formula C8H14O3S2 . It has a molecular weight of 222.3 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) . The Canonical SMILES representation is C1CS(=O)SC1CCCCC(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 222.03843665 g/mol . The topological polar surface area is 98.9 Ų . The heavy atom count is 13 .Scientific Research Applications

Diabetes Treatment

LA is used to treat many diseases, including diabetes . It causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . The pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers .

Neurodegenerative Diseases

LA has been found to be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It triggers the expression of many proteins of the antioxidant response .

Liver Disease

LA is also used in the treatment of liver disease . Its antioxidant properties help in reducing oxidative stress, which is often a contributing factor in liver disease .

Obesity

LA has been used in the treatment of obesity . It helps in modulating the levels of certain proteins and enzymes in the body, which can aid in weight management .

Antidote for Intoxication

LA is used as an antidote for intoxication with heavy-metal and various toxins . Its chelating properties allow it to bind to these harmful substances and aid in their removal from the body .

Antioxidant Properties

LA and its reduced form - dihydrolipoic acid (DHLA), meet all the criteria for an ideal antioxidant . They can easily quench radicals, can chelate metals, have an amphiphilic character and they do not exhibit any serious side effects . They interact with other antioxidants and can regenerate them .

Cardiovascular Diseases

LA has been found to have therapeutic potential in the treatment of cardiovascular diseases . It has an influence on the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Cancer and AIDS

Current studies support the use of LA in the ancillary treatment of many diseases, such as cancer and AIDS . This is largely due to its antioxidant properties and its ability to modulate various cellular processes .

Mechanism of Action

Target of Action

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as α-Lipoic acid (LA), primarily targets mitochondrial enzymes . It is covalently bound to the ε-amino group of lysine residues and functions as a cofactor for these enzymes .

Mode of Action

LA interacts with its targets by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Biochemical Pathways

LA affects several biochemical pathways. It plays a crucial role in the antioxidant response, triggering the expression of many proteins involved in this process . It also modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .

Pharmacokinetics

It is known that la can pass the blood-brain barrier, suggesting it has good bioavailability . More research is needed to fully understand its ADME properties.

Result of Action

The therapeutic action of LA is based on its antioxidant properties . It also reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers .

Action Environment

It is known that the strain in the oxidized dithiolane ring of la facilitates the reduction of the molecule

properties

IUPAC Name |

5-(1-oxodithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQWEOKIFSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)SC1CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.